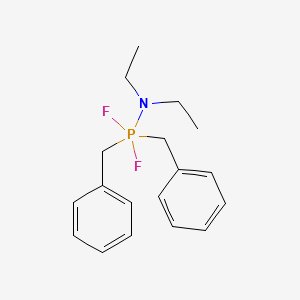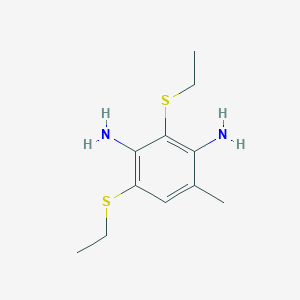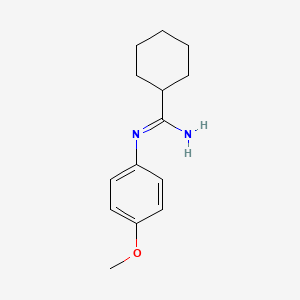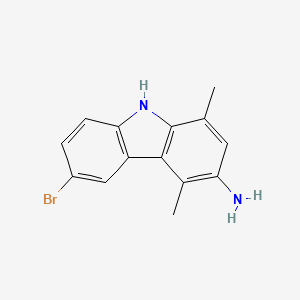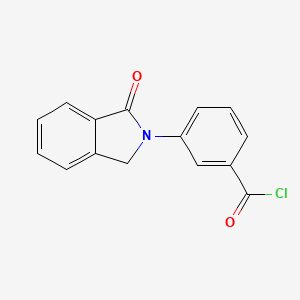![molecular formula C48H58O4 B14296534 Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate CAS No. 113659-68-0](/img/structure/B14296534.png)
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-pentylbicyclo[222]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate is a complex organic compound characterized by its unique bicyclic and perylene structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate typically involves multiple steps. The initial step often includes the preparation of 4-pentylbicyclo[2.2.2]octan-1-yl derivatives, which are then reacted with perylene-3,9-dicarboxylic acid derivatives under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield perylene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a component in diagnostic tools.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The bicyclic and perylene structures allow it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentylbicyclo[2.2.2]octan-1-ol: A related compound with similar bicyclic structure but different functional groups
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Another related compound with a carboxylic acid functional group
Uniqueness
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate is unique due to its combination of bicyclic and perylene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
113659-68-0 |
|---|---|
Molekularformel |
C48H58O4 |
Molekulargewicht |
699.0 g/mol |
IUPAC-Name |
bis(4-pentyl-1-bicyclo[2.2.2]octanyl) 9b,12c-dihydroperylene-3,9-dicarboxylate |
InChI |
InChI=1S/C48H58O4/c1-3-5-7-19-45-21-27-47(28-22-45,29-23-45)51-43(49)39-17-15-37-34-12-10-14-36-40(18-16-38(42(34)36)33-11-9-13-35(39)41(33)37)44(50)52-48-30-24-46(25-31-48,26-32-48)20-8-6-4-2/h9-18,41-42H,3-8,19-32H2,1-2H3 |
InChI-Schlüssel |
PNCKIXXKBHRABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC12CCC(CC1)(CC2)OC(=O)C3=C4C=CC=C5C4C(=C6C=CC=C7C6C5=CC=C7C(=O)OC89CCC(CC8)(CC9)CCCCC)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


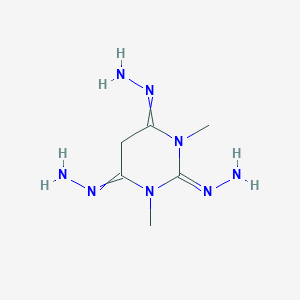
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
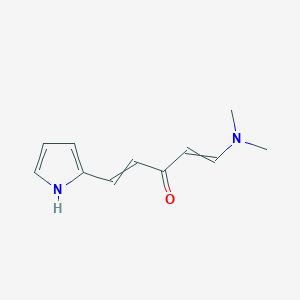
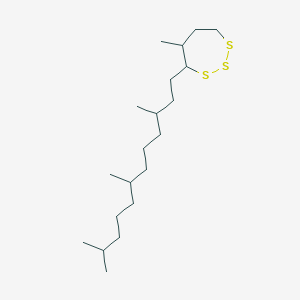
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)

